![molecular formula C21H20ClNO3S B2748687 (E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1706511-04-7](/img/structure/B2748687.png)
(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one
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Description
(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20ClNO3S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications
Benzodiazepine Binding Studies
One significant area of research involving compounds similar to (E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one is the study of benzodiazepine binding sites. For instance, a study by Le Fur et al. (1983) differentiated between ligands for peripheral benzodiazepine binding sites, highlighting the use of such compounds in understanding benzodiazepine receptor interactions and possibly their role in cardiac function (Le Fur et al., 1983).
Synthesis and Biological Evaluation
Compounds structurally related to (E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one have been synthesized and evaluated for biological activity. For example, Kendre et al. (2015) synthesized a series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, assessed for antimicrobial and anti-inflammatory activities (Kendre et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of similar compounds have been a focus of study. For instance, Pant et al. (2008) reported on the synthesis of benzothiazepines and their evaluation against various microbial strains, demonstrating potential antimicrobial applications (Pant et al., 2008).
Neurochemical Studies
Research has also been conducted to understand the neurochemical profiles of related compounds. Liégeois et al. (1994) prepared a series of benzoxazepine and benzothiazepine derivatives to study their affinities for various neural receptors, contributing to the understanding of their potential as central nervous system agents (Liégeois et al., 1994).
Michael Addition Reactions
The chemical reactivity of similar compounds has been studied, particularly in Michael addition reactions. Al-Jaber et al. (2012) explored the Michael addition reaction of chalcones and analogues, contributing to the understanding of the synthesis and reactivity of such compounds (Al-Jaber et al., 2012).
properties
IUPAC Name |
(E)-1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c22-17-4-2-1-3-15(17)6-8-21(24)23-10-9-20(27-12-11-23)16-5-7-18-19(13-16)26-14-25-18/h1-8,13,20H,9-12,14H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRSVBQNBXFNGF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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